Product packaging for trans-2,5-Dimethyloxolane(Cat. No.:CAS No. 2390-94-5)

trans-2,5-Dimethyloxolane

Cat. No.: B108606
CAS No.: 2390-94-5
M. Wt: 100.16 g/mol
InChI Key: OXMIDRBAFOEOQT-PHDIDXHHSA-N
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Description

Significance of Tetrahydrofuran (B95107) and Substituted Oxolane Derivatives in Organic Chemistry

Tetrahydrofuran, also known as oxolane, is a colorless, water-miscible organic liquid that serves as a versatile solvent in both laboratory and industrial settings. acs.orgwikipedia.org Its polarity and wide liquid range make it suitable for dissolving a broad spectrum of polar and nonpolar compounds. wikipedia.org Beyond its role as a solvent, THF is a crucial precursor in the production of polymers. wikipedia.orgquora.com

Substituted oxolane derivatives, which feature one or more hydrogen atoms on the ring replaced by other functional groups, are integral components of many biologically active molecules. nih.gov These include natural products with a diverse range of activities, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov The specific arrangement of substituents on the oxolane ring significantly influences the molecule's three-dimensional shape and, consequently, its biological function. For instance, the substitution of hydrogen atoms at the α-position to the etheral oxygen with alkyl groups can inhibit the formation of explosive peroxides, a known hazard of THF. acs.org This structural modification enhances the stability and safety of these ether solvents. acs.org

The development of substituted oxolanes, such as 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), highlights the ongoing efforts to create safer and more sustainable solvents for organic synthesis. acs.orgwikipedia.org These derivatives often exhibit properties similar to nonpolar hydrocarbon solvents while retaining the advantages of an ether linkage. acs.org

Overview of Stereoisomerism in 2,5-Disubstituted Oxolane Rings, Focusing on trans-2,5-Dimethyloxolane

When an oxolane ring is substituted at the 2 and 5 positions, the potential for stereoisomerism arises. This means that molecules with the same chemical formula and connectivity can exist as different spatial arrangements. For a 2,5-disubstituted oxolane, two primary stereoisomers are possible: cis and trans.

In the cis isomer, the two substituents are located on the same side of the ring plane. Conversely, in the trans isomer, the substituents are on opposite sides of the ring. This seemingly subtle difference in spatial orientation can lead to significant variations in the physical and chemical properties of the isomers.

Historical Context of Furanoid and Oxolane Synthesis Methodologies

The synthesis of furanoids and their saturated counterparts, oxolanes, has a rich history in organic chemistry. Early methods for preparing tetrahydrofuran itself involved the catalytic hydrogenation of furan. acs.org A significant advancement came in 1956 when W. W. Gilbert and B. W. Howk patented a process for the catalytic hydrogenation of maleic anhydride (B1165640) to produce THF. acs.orgchemicalbook.com Presently, the predominant industrial method for THF production is the acid-catalyzed dehydration of 1,4-butanediol. acs.orgchemicalbook.com

The stereoselective synthesis of substituted tetrahydrofurans has been a long-standing challenge and an area of intense research. nih.gov Classical approaches often rely on intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. nih.gov Over the years, a multitude of new and improved methods have been developed. These include:

Oxidative Cyclization: The Mukaiyama aerobic oxidative cyclization is a notable method for forming substituted tetrahydrofuran rings. researchgate.net

Ring-Expansion and Ring-Contraction Reactions: Syntheses involving the expansion of smaller rings like oxetanes or the contraction of larger rings have also been employed. nih.govchemicalbook.com

Cycloaddition Reactions: [4+3] annulation reactions and cycloadditions involving donor-acceptor cyclopropanes have provided pathways to highly substituted tetrahydrofurans. nih.govresearchgate.net

Metal-Catalyzed Cyclizations: Palladium- and rhodium-catalyzed reactions have been instrumental in the stereoselective synthesis of disubstituted tetrahydrofurans. researchgate.netorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B108606 trans-2,5-Dimethyloxolane CAS No. 2390-94-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2390-94-5

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R,5R)-2,5-dimethyloxolane

InChI

InChI=1S/C6H12O/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

OXMIDRBAFOEOQT-PHDIDXHHSA-N

SMILES

CC1CCC(O1)C

Isomeric SMILES

C[C@@H]1CC[C@H](O1)C

Canonical SMILES

CC1CCC(O1)C

Synonyms

rel-(2R,5R)-Tetrahydro-2,5-dimethylfuran;  (±)-trans-2,5-Dimethyltetrahydrofuran;  (±)-trans-Tetrahydro-2,5-dimethylfuran;  trans-(±)-2,5-Dimethyltetrahydrofuran;  trans-2,5-Dimethyloxolane;  trans-2,5-Dimethyltetrahydrofuran;  trans-Tetrahydro-2,5-dimethy

Origin of Product

United States

Mechanistic Investigations of Trans 2,5 Dimethyloxolane Formation and Reactivity

Elucidation of Reaction Pathways in Dimethyloxolane Synthesis

The synthesis of trans-2,5-dimethyloxolane involves the formation of a five-membered ether ring. The stereochemical outcome of this synthesis is highly dependent on the reaction pathway and the catalysts employed.

Ring-Closure Mechanisms in Cyclic Ether Formation

The formation of the oxolane ring in this compound typically proceeds through intramolecular cyclization of a suitable precursor. One common strategy involves the dehydration of a diol. For instance, the acid-catalyzed dehydration of 2,5-hexanediol (B147014) can lead to the formation of 2,5-dimethyloxolane. During the polycondensation of diols to form polyesters, the formation of cyclic ethers like 2,5-dimethyloxolane from 2,5-hexanediol has been observed as a side reaction, particularly under acidic conditions. acs.org

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic ethers. psu.edunih.gov This method involves an intramolecular reaction of a diene catalyzed by a metal alkylidene complex, such as Grubbs' catalyst, to form a cyclic olefin and a small olefin byproduct. psu.edu For the synthesis of substituted oxolanes, a tandem olefin metathesis/oxidative cyclization approach has been developed, allowing for stereocontrolled synthesis from simple olefin precursors. nih.gov The stereochemistry of the initial 1,5-diene intermediate, which can be controlled by the choice of catalyst, dictates the stereochemistry of the final tetrahydrofuran (B95107) diol product through a stereospecific oxidative cyclization. nih.gov

Influence of Catalysis on Stereochemical Outcomes in Oxolane Synthesis

The choice of catalyst plays a pivotal role in directing the stereochemistry of oxolane synthesis, enabling the selective formation of either the cis or trans isomer. In asymmetric catalysis, the stereochemistry of the catalyst, rather than the substrate, can determine the relative configuration of the product. pnas.org This principle is crucial in synthesizing enantiomerically pure or enriched cyclic compounds.

For instance, in the synthesis of dioxolanyl nucleoside analogs, in situ complexation has been shown to direct the stereochemistry of N-glycosylation. acs.org Similarly, in the synthesis of complex molecules containing tetrahydrofuran rings, the use of chiral catalysts can control both the relative and absolute configuration of multiple stereocenters simultaneously. pnas.org Ruthenium-based catalysts, for example, have been employed in tandem olefin metathesis/oxidative cyclization reactions to produce 2,5-disubstituted tetrahydrofuran diols in a stereocontrolled manner. nih.gov The catalyst is responsible for both the metathesis and the subsequent oxidation step, with the olefin stereochemistry dictating the final diol stereochemistry. nih.gov

Gas-Phase Degradation Mechanisms of Dimethyloxolanes

Once in the atmosphere, this compound can undergo degradation through various chemical processes, primarily initiated by reactions with atmospheric oxidants and photolysis.

Reactions with Hydroxyl and Chlorine Radicals in Atmospheric Chemistry

The primary gas-phase loss process for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. whiterose.ac.uk The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. For 2,5-dimethyloxolane, the reaction with the isotopic equivalent OD radical has been studied, and the rate coefficient has been determined. copernicus.orgresearchgate.net The reaction proceeds via hydrogen abstraction from the carbon atoms adjacent to the ether oxygen, as these C-H bonds are activated. whiterose.ac.uk Theoretical calculations on the reaction of 2,5-dimethyltetrahydrofuran (B89747) with OH radicals have indicated that hydrogen abstraction from the C2 carbon is the most dominant reaction pathway. researchgate.net

In addition to OH radicals, chlorine (Cl) atoms can also contribute to the degradation of dimethyloxolanes, especially in marine and coastal areas where Cl atom concentrations can be significant. copernicus.orgresearchgate.net The reaction with Cl atoms is generally faster than with OH radicals. whiterose.ac.uk The atmospheric lifetimes of tetrahydrofuran, 2-methyltetrahydrofuran, and 2,5-dimethyltetrahydrofuran with respect to OH radical reactions are estimated to be approximately 15, 12, and 6 hours, respectively. researchgate.net

Rate Coefficients for the Reaction of Oxolanes with OH and Cl Radicals
Oxolane DerivativeRadicalRate Coefficient (k) at 296 K (cm³ molecule⁻¹ s⁻¹)Reference
2,2,5,5-Tetramethyloxolane (TMO)OH(3.1 ± 0.4) × 10⁻¹² copernicus.org
2,2,5,5-Tetramethyloxolane (TMO)Cl(1.2 ± 0.1) × 10⁻¹⁰ copernicus.org
2,5-DimethyloxolaneOD (isotopic equivalent of OH)4.6 × 10⁻¹¹ researchgate.net
2-MethyloxolaneOH2.65 × 10⁻¹¹ researchgate.net
Tetrahydrofuran (Oxolane)OH1.7 × 10⁻¹¹ researchgate.net

Photolytic Decomposition Pathways of Oxolane Derivatives

Photolysis, or the decomposition of a chemical compound by light, can be another degradation pathway for oxolane derivatives in the atmosphere. However, for saturated ethers like this compound, direct photolysis in the troposphere is generally considered negligible due to the lack of significant chromophores that absorb sunlight. whiterose.ac.uk

Studies on the photolysis of tetrahydrofuran and its methyl derivatives at 185 nm (a wavelength not present in the lower atmosphere) have shown that the primary processes involve the cleavage of the C-O bond, leading to the formation of a diradical intermediate. cdnsciencepub.com This diradical can then undergo various reactions, including ring-closure back to the starting material or isomerization to form carbonyl compounds and olefinic alcohols. cdnsciencepub.com For instance, photolysis of cis-2,5-dimethyltetrahydrofuran (B108607) leads to the formation of methylcyclopropane (B1196493) with a quantum yield of 0.22. cdnsciencepub.com While these studies provide insight into the fundamental photochemical behavior of oxolanes, their direct relevance to atmospheric decomposition under solar radiation is limited.

Solvent Effects on Chemical Reactions Involving Oxolane Derivatives

The solvent in which a chemical reaction is conducted can have a profound impact on the reaction rate, selectivity, and even the reaction mechanism itself. For reactions involving oxolane derivatives, the polarity and coordinating ability of the solvent are key factors.

Tetrahydrofuran (THF), the parent compound of dimethyloxolanes, is a versatile and popular laboratory solvent due to its polarity and ability to form strong complexes with metal ions like Li⁺ and Mg²⁺, making it suitable for reactions involving organometallic reagents such as Grignard and organolithium compounds. wikipedia.org The choice of solvent can influence the stereochemical outcome of a reaction. For example, in the hydrogenation of 3-oxoglutaric acid derivatives, changing the solvent from ethanol (B145695) to tetrahydrofuran or acetone (B3395972) resulted in an inversion of the product's configuration. researchgate.net

Combustion Chemistry Kinetics of Cyclic Ethers

Cyclic ethers (CEs) are a significant class of compounds in the study of combustion. unizar.es They are not only important intermediates formed during the low-temperature oxidation of various hydrocarbon fuels, but they are also considered potential next-generation biofuels derived from lignocellulosic biomass. unizar.esnih.gov Understanding their degradation chemistry is crucial for developing accurate kinetic models for both conventional and alternative fuels. unizar.es The combustion of cyclic ethers involves complex reaction networks, including initiation via hydrogen abstraction, subsequent isomerization, and decomposition pathways. nih.govosti.gov

The reactivity of cyclic ethers during combustion is largely governed by the structure of the ring and the nature of any substituent groups. For this compound, also known as trans-2,5-dimethyltetrahydrofuran (DMTHF), the primary initiation reactions under combustion conditions involve the abstraction of hydrogen atoms by various radical species present in the reactive environment, such as hydroxyl (•OH), hydroperoxyl (•HO₂), hydrogen (•H), and methyl (•CH₃) radicals. nih.govacs.org

Theoretical studies have been instrumental in determining the kinetics of these fundamental reactions. High-level computational methods have been used to calculate the thermochemistry and rate coefficients for the reactions of 2,5-dimethyloxolane. nih.govacs.org The trans isomer of 2,5-dimethyloxolane has been identified as being slightly more stable than the cis isomer. acs.org

Hydrogen abstraction is a dominant initial step in the oxidation and pyrolysis of this compound. The sites for H-abstraction are the carbon atoms of the tetrahydrofuran ring (α and β positions) and the methyl groups. The α-hydrogens, being adjacent to the ether oxygen, are generally more susceptible to abstraction due to lower C-H bond dissociation energies.

The following table presents the calculated three-parameter Arrhenius expressions for the individual H-abstraction channels from this compound by the •HO₂ radical. acs.org

Calculated Rate Coefficients, k(T) = A * Tn * exp(-Ea/RT), for H-Abstraction from trans-2,5-Dimethyloxolane by •HO₂ (500-2000 K) acs.org
Reaction ChannelA (cm³ mol⁻¹ s⁻¹)nEa (kcal mol⁻¹)
Abstraction from C2/C5-H (α-position)1.83E+013.6813.63
Abstraction from C3/C4-H (β-position)1.11E+023.4520.84
Abstraction from CH₃ group1.54E+013.6820.40
Total Rate Constant 3.17E+00 3.63 6.59

Reaction with other Radicals (•H, •CH₃, •OH): High-level computational methods have also been used to determine the barrier heights for hydrogen abstraction from 2,5-dimethyloxolane by hydrogen atoms and methyl radicals. nih.gov Consistent with other findings, abstraction from the α-carbon position exhibits the lowest energy barrier, making it the most favorable initial reaction pathway. nih.gov

The table below summarizes the computed barrier heights for these reactions.

Calculated Barrier Heights (kcal mol⁻¹) for H-Abstraction from 2,5-Dimethyloxolane by •H and •CH₃ Radicals nih.gov
Abstraction SiteBarrier Height (•H)Barrier Height (•CH₃)
C2/C5-H (α-position)7.710.3
C3/C4-H (β-position)12.215.2
CH₃ group11.614.1

Experimental studies on the reaction of 2,5-dimethyloxolane with hydroxyl (OD) radicals, an isotopic analogue of OH, have determined a rate coefficient of 4.56 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net This reaction is a key process in the atmospheric and low-temperature combustion chemistry of this compound.

Computational and Theoretical Chemistry Studies of Trans 2,5 Dimethyloxolane

Quantum Mechanical Calculations for Structural Elucidation

Quantum mechanical (QM) calculations have become an indispensable tool in modern chemistry for the precise determination of molecular structures. nih.gov By simulating fundamental quantum principles, these methods can predict spectroscopic parameters with high accuracy, aiding in the unambiguous assignment of stereoisomers.

Theoretical NMR Chemical Shift Predictions for cis and trans Isomers

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using QM methods, particularly Density Functional Theory (DFT), is a powerful technique for differentiating between diastereomers like the cis and trans isomers of 2,5-dimethyloxolane. uni-bonn.de The process involves calculating the optimized geometry of each isomer and then computing the magnetic shielding constants for each nucleus. These theoretical values are then compared against experimental data.

For instance, in a study on 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), a related compound, theoretical NMR chemical shifts were calculated for both the cis and trans isomers. acs.orgyork.ac.uk While the initial QM calculations suggested the cis isomer was more plausible, the experimental NMR data indicated a nearly 1:1 mixture of cis and trans isomers. acs.orgyork.ac.uk This highlights the importance of using computational data in conjunction with experimental verification. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. uni-bonn.de

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts
IsomerAtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
trans-2,5-DimethyloxolaneC2/C5Data not available in search resultsData not available in search results
C3/C4Data not available in search resultsData not available in search results
CH₃Data not available in search resultsData not available in search results
cis-2,5-DimethyloxolaneC2/C5Data not available in search resultsData not available in search results
C3/C4Data not available in search resultsData not available in search results
CH₃Data not available in search resultsData not available in search results

DP4+ Probability Modeling for Stereoisomer Assignment

DP4+ is a statistical method that enhances the reliability of stereoisomer assignment by comparing experimental NMR data with QM-calculated values for all possible diastereomers. conicet.gov.ar It calculates a probability for each candidate structure, indicating the likelihood of it being the correct one. This method has been shown to be a powerful tool in the structural elucidation of natural products and other complex organic molecules. uca.edu.ar

The DP4+ analysis involves several key steps:

Conformational Search: Identifying all low-energy conformers for each possible stereoisomer.

NMR Chemical Shift Calculation: Computing the Boltzmann-averaged NMR chemical shifts for each isomer using DFT.

Probability Calculation: Using the calculated and experimental shifts, the DP4+ algorithm determines the probability of each isomer being the correct structure.

In the case of DEDMO, DP4+ probability modeling initially pointed towards the cis isomer with a very high probability (99.98%). acs.orgyork.ac.uk However, the actual experimental data revealed a mixture of isomers, suggesting that while powerful, computational tools should be used critically and in concert with empirical evidence. acs.orgyork.ac.uk

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. ethernet.edu.et It has found wide application in studying the properties of oxolane structures, including this compound.

Conformational Analysis and Energetics of this compound

The five-membered ring of an oxolane is not planar and can adopt various puckered conformations. DFT calculations are instrumental in determining the relative energies of these conformers and identifying the most stable geometries. For this compound, the two methyl groups are on opposite sides of the ring, influencing the conformational landscape.

The conformational analysis typically involves a systematic search of the potential energy surface to locate all energy minima, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine their populations at a given temperature. While specific energetic data for this compound was not found, studies on similar substituted oxolanes demonstrate the utility of DFT in understanding these conformational preferences.

Table 2: Calculated Relative Energies of trans-2,5-Dimethyloxolane Conformers
ConformerDFT MethodRelative Energy (kcal/mol)
Envelope (C_s)Data not available in search resultsData not available in search results
Twist (C₂)Data not available in search resultsData not available in search results

Rationalization of Stereoselectivity via DFT Calculations

DFT calculations can provide a rationale for the observed stereoselectivity in chemical reactions that form substituted oxolanes. By modeling the transition states of the reaction pathways leading to the cis and trans isomers, the activation energies can be calculated. The isomer formed via the lower energy transition state is predicted to be the major product.

For example, in the synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans, the observed preference for the trans product can be explained by the lower activation energy of the corresponding transition state as determined by DFT calculations. nih.gov These calculations can take into account steric and electronic effects that govern the stereochemical outcome of the reaction.

Investigation of Non-Bonded Interactions with Oxolane Structures

Non-bonded interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the structure, stability, and reactivity of molecules. mdpi.com DFT methods, particularly when combined with approaches like the Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis, can provide detailed insights into these weak interactions. mdpi.comresearchgate.net

Studies on the interaction of various molecules with oxolane-containing structures have utilized DFT to characterize the nature and strength of these non-covalent bonds. researchgate.net For instance, research on the physisorption of gases on furanocoumarins, which contain an oxolane ring, employed DFT to understand the non-bonded interactions at play. researchgate.net These computational approaches allow for the visualization and quantification of weak interactions that are difficult to probe experimentally.

In Silico Modeling for Solvation Properties of this compound

Computational modeling provides profound insights into the solvent characteristics of chemical compounds, circumventing the need for extensive empirical testing. For this compound, in silico methods such as COSMO-RS, and the determination of Kamlet-Abboud-Taft and Hansen parameters, are pivotal in characterizing its behavior as a solvent.

COSMO-RS Analysis of Dimethyloxolane Solvation Characteristics

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions. nih.gov It calculates the chemical potential of a solute in a solvent by considering the interactions of the molecular surface charges. nih.gov This approach is valuable for designing new molecules and predicting physical properties to guide solvent selection. nih.gov

COSMO-RS can be employed to generate sigma profiles (σ-profiles), which are histograms of the screening charge density on the molecular surface. These profiles provide a detailed fingerprint of a molecule's polarity, hydrogen bond donor, and hydrogen bond acceptor capabilities, forming the basis for predicting its solvation properties in various environments. researchgate.net

Kamlet-Abboud-Taft (KAT) and Hansen Solubility Parameters (HSPs) for Solvent Characterization

To provide a more quantitative and universally comparable measure of a solvent's properties, solvatochromic parameter scales like the Kamlet-Abboud-Taft (KAT) and Hansen Solubility Parameters (HSPs) are employed.

The Kamlet-Abboud-Taft (KAT) parameters define a solvent's polarity and hydrogen bonding capabilities through three distinct values:

α (alpha): An index of the solvent's hydrogen-bond donating (HBD) acidity.

β (beta): An index of the solvent's hydrogen-bond accepting (HBA) basicity.

π (pi star):* An index of the solvent's dipolarity and polarizability.

The Hansen Solubility Parameters (HSPs) offer a different perspective by breaking down the total cohesion energy of a solvent into three components:

δd (delta d): The energy from dispersion forces.

δp (delta p): The energy from polar intermolecular forces.

δh (delta h): The energy from hydrogen bonding.

In contrast to their KAT parameters, the HSPs for TMO and DEDMO are noted to be very similar to those of toluene, a nonpolar aromatic solvent. researchgate.net This suggests that from a cohesion energy perspective, these hindered ethers behave more like hydrocarbons. This dual nature—ether-like polarity in some contexts (KAT) and hydrocarbon-like solubility behavior (HSP)—makes them unique.

The table below presents a comparison of these parameters for related oxolanes and common solvents.

Table 1: Comparison of Solvatochromic Parameters for Selected Solvents

Compound KAT π* HSP δd (MPa⁰.⁵) HSP δp (MPa⁰.⁵) HSP δh (MPa⁰.⁵)
2,5-Diethyl-2,5-dimethyloxolane (DEDMO) 0.32 acs.org Data not available Data not available Data not available
2,2,5,5-Tetramethyloxolane (TMO) 0.35 acs.org Similar to Toluene researchgate.net Similar to Toluene researchgate.net Similar to Toluene researchgate.net
Toluene 0.49 18.0 1.4 2.0

| Tetrahydrofuran (B95107) (THF) | 0.58 | 16.8 | 5.7 | 8.0 |

Structure-Activity Relationship (SAR) Calculations for Oxolane Reactivity

Structure-Activity Relationship (SAR) models are computational tools used to predict the chemical reactivity or biological activity of a compound based on its molecular structure. For oxolanes, SAR calculations are particularly useful for estimating their atmospheric reactivity, primarily their reaction rates with radicals such as hydroxyl (•OH), chlorine (•Cl), and ozone (O₃). researchgate.net

For 2,5-dimethyltetrahydrofuran (B89747) (an alternative name for 2,5-dimethyloxolane), the rate coefficient for its reaction with the OD radical (an isotope of the OH radical) has been experimentally determined to be k = (4.56 ± 0.68) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net SAR estimations for this and related reactions are calculated and compared against these experimental values to validate and refine the predictive models. researchgate.net

However, SAR models can have limitations, especially with sterically hindered molecules. For example, in the case of 2,2,5,5-tetramethyloxolane (TMO), standard SAR calculations predicted a reaction rate with •OH radicals that was three times higher than the experimentally measured value. researchgate.netwhiterose.ac.uk This discrepancy was attributed to the significant steric hindrance provided by the four methyl groups, which shields the reactive sites and slows the reaction—a complexity not fully captured by the standard SAR model. whiterose.ac.uk This highlights that while SAR is a powerful predictive tool, its accuracy can be influenced by complex steric and electronic effects within the molecule. For this compound, the two methyl groups would also be expected to influence reactivity, a factor that must be carefully considered in SAR-based predictions.

Role of Trans 2,5 Dimethyloxolane in Green Chemistry and Sustainable Synthesis

Design Principles for Environmentally Benign Oxolane Solvents

The development of safer and more sustainable solvents is a cornerstone of green chemistry. The focus has increasingly shifted towards designing molecules that minimize intrinsic hazards while maintaining high performance. trans-2,5-Dimethyloxolane exemplifies this approach, particularly in addressing the notorious issue of peroxide formation in ether solvents.

A significant drawback of many common ether solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), is their propensity to form explosive peroxide compounds upon exposure to air and light. This necessitates stringent safety protocols and limits their long-term storage and application. The molecular structure of this compound, with methyl groups at the 2 and 5 positions of the oxolane ring, sterically hinders the abstraction of hydrogen atoms at these positions, which is the primary mechanism for peroxide formation. This inherent chemical stability reduces the risk of peroxide accumulation, making it a safer alternative for various chemical transformations.

The "greenness" of a solvent is a multi-faceted concept encompassing factors such as its origin, toxicity, environmental fate, and energy consumption in its production and recycling. When compared to traditional ether solvents, this compound presents a more favorable profile in several key areas.

Table 1: Comparative Green Credentials of Selected Ether Solvents

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)This compound
Source Typically petroleum-derivedCan be derived from biomass (e.g., levulinic acid)Can be derived from biomass (e.g., hydroxymethylfurfural)
Peroxide Formation HighModerateLow to negligible
Boiling Point (°C) 668093
Water Solubility MiscibleModerateLow

Integration of Bio-Based Feedstocks in Oxolane Production Pathways

A critical aspect of a sustainable chemical is its origin from renewable resources. The production of this compound can be integrated with biorefinery concepts, utilizing biomass-derived platform chemicals. One prominent pathway involves the catalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF), which is readily obtained from the dehydration of C6 sugars like fructose (B13574) and glucose. The transformation of HMF to 2,5-dimethylfuran (B142691), followed by hydrogenation, yields this compound. This bio-based route offers a significant advantage over petroleum-derived solvents, contributing to a circular economy and reducing reliance on fossil fuels.

Life Cycle Analysis Considerations for Sustainable Oxolane Derivatives

To comprehensively assess the environmental impact of this compound, a Life Cycle Analysis (LCA) is essential. An LCA evaluates the environmental burdens associated with a product's entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave" or "cradle"). For this compound, key considerations in its LCA include:

Feedstock Production: The environmental impact of cultivating and harvesting the biomass feedstock.

Conversion Processes: The energy intensity, catalyst usage, and waste generation during the transformation of biomass to the final solvent.

Use Phase: The efficiency of the solvent in chemical reactions and the energy required for its recovery and recycling.

End-of-Life: The biodegradability of the solvent and the potential for its release into the environment.

A favorable LCA for this compound would demonstrate lower greenhouse gas emissions, reduced energy consumption, and minimized waste generation compared to its petrochemical counterparts.

Metrics and Assessment Tools for Greenness Evaluation of Chemical Processes

Quantifying the "greenness" of a chemical process is crucial for informed decision-making and continuous improvement. Several metrics and assessment tools have been developed to evaluate the environmental performance of chemical syntheses, including those utilizing this compound as a solvent. These tools often consider a range of parameters, such as:

Atom Economy: A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the product.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (reactants, solvents, reagents, process water) to the mass of the active pharmaceutical ingredient produced.

Solvent Selection Guides: These guides rank solvents based on a variety of health, safety, and environmental criteria.

By applying these metrics, chemists and chemical engineers can objectively compare different synthetic routes and solvent choices, thereby promoting the adoption of more sustainable practices. The use of this compound in a chemical process would likely lead to a more favorable outcome in these assessments due to its reduced hazard profile and potential for a bio-based production pathway.

Advanced Applications of Trans 2,5 Dimethyloxolane As a Chemical Intermediate

Stereoselective Building Block in Complex Molecule Synthesis

The trans configuration of the two methyl groups on the oxolane (tetrahydrofuran) ring provides a fixed stereochemical foundation, making trans-2,5-dimethyloxolane and its derivatives powerful tools in stereoselective synthesis. This pre-defined stereochemistry is crucial for controlling the three-dimensional arrangement of atoms in the target molecule, which is often essential for its biological activity.

Precursor for Bioactive Furanoid Analogs and Natural Product Scaffolds

The 2,5-disubstituted tetrahydrofuran (B95107) motif is a common feature in a wide array of biologically active natural products, including Annonaceous acetogenins, polyether antibiotics, and various marine natural products. acs.org The synthesis of these complex molecules often relies on the stereocontrolled construction of the tetrahydrofuran core.

Highly diastereoselective methods have been developed to produce trans-2,5-disubstituted tetrahydrofurans, which serve as key intermediates. nih.gov For instance, the treatment of acetylated gamma-lactols derived from (S)-glutamic acid with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones yields trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (trans/cis ratio up to 100:0). nih.gov Another approach involves a tandem dihydroxylation-SN2 cyclization sequence of δ- and ε-mesyloxy α,β-unsaturated esters, which proceeds with in situ cyclization to afford the desired tetrahydrofurans. acs.org These synthetic strategies provide access to functionalized trans-2,5-disubstituted oxolanes that can be further elaborated into complex natural product scaffolds. researchgate.netpsu.edu The inherent stereochemistry of the this compound framework is instrumental in guiding the stereochemical outcome of subsequent reactions, making it a valuable precursor for creating analogs of furanoid-containing natural products. researchgate.net

Table 1: Stereoselective Synthesis of trans-2,5-Disubstituted Tetrahydrofurans

Starting MaterialsReagentsKey TransformationDiastereoselectivity (trans:cis)Reference
Acetylated γ-lactols from (S)-glutamic acidTitanium enolates of N-acetyl (R)-oxazolidin-2-thionesAldol-type addition90:10 to 100:0 nih.gov
δ- and ε-Mesyloxy α,β-unsaturated estersSharpless AD-mix βDihydroxylation-SN2 cyclizationHigh acs.org
5-HydroxyalkenesVanadium(V) catalysisEpoxidation-cyclizationHigh (for trans-THF ring) psu.edu

Role in Synthesis of Nucleoside Analogues (e.g., 4'-Thionucleosides)

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The modification of the furanose ring of natural nucleosides is a common strategy to develop new therapeutic agents. In this context, oxolane derivatives serve as important scaffolds for creating these modified nucleosides. While direct synthesis from this compound is not extensively documented, the synthesis of nucleoside analogues based on related 1,3-dioxolane (B20135) and 1,3-oxathiolane (B1218472) structures highlights the importance of five-membered heterocyclic frameworks in this field. nih.govresearchgate.netresearchgate.nettandfonline.com

The synthesis of these analogues often involves the coupling of a modified heterocyclic sugar mimic with a nucleobase. For example, 1,3-dioxolane-based nucleoside analogues are prepared from intermediates like (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate (B1203000) and silylated bases. kuleuven.be The stereochemistry of the substituents on the oxolane ring is critical for the biological activity of the resulting nucleoside analogue. Although many synthetic nucleosides based on these scaffolds have been found to be inactive or cytotoxic, the constant search for new antiviral agents continues to drive research in this area. nih.govresearchgate.net The this compound framework represents a potential starting point for novel nucleoside analogues where the methyl groups could influence the conformational preferences and enzyme interactions of the resulting drug candidate.

Utilization in Heterocyclic Compound Synthesis

The oxolane ring of this compound can be opened or rearranged to participate in the formation of other heterocyclic systems, particularly those containing nitrogen.

Application in Pyrrole and Other N-Heterocycle Syntheses

The Paal-Knorr synthesis is a classic and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org this compound is structurally related to 2,5-hexanedione (B30556), the precursor for 2,5-dimethylpyrrole, as the oxolane can be formed by the cyclization of the dione. The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. organic-chemistry.orgnih.gov While the reaction usually starts from the open-chain dione, the use of a stable cyclic precursor like an oxolane derivative can be advantageous in certain synthetic strategies.

Furthermore, substituted tetrahydrofurans can be converted into other N-heterocycles. For example, multicomponent reactions involving optically active phenyl dihydrofuran can lead to the formation of highly substituted pyrrolidine (B122466) derivatives through a Lewis acid-catalyzed intramolecular rearrangement. nih.gov The synthesis of 2,5-disubstituted oxazoles has also been achieved through various synthetic routes, demonstrating the versatility of substituted five-membered rings in heterocyclic chemistry. nih.govnih.gov

Participation in Annulation Reactions and Other Multicomponent Transformations

The tetrahydrofuran scaffold can participate in annulation reactions, where a new ring is fused onto the existing structure. These reactions are powerful tools for building complex polycyclic systems. Research on the related solvent 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) has shown its utility in multicomponent reactions like the Biginelli reaction, which is used to synthesize dihydropyrimidinones. acs.orgyork.ac.uk Annulation reactions have also been successfully carried out in DEDMO. acs.orgyork.ac.uk

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. rsc.org Substituted tetrahydrofurans are valuable substrates in such reactions. For example, asymmetric MCRs of optically active phenyl dihydrofuran with N-tosyl imino esters and allylsilane can produce highly functionalized tetrahydrofuran derivatives with multiple stereocenters. nih.gov These products can then be converted into other cyclic systems, like functionalized cyclopentenes, through subsequent reactions such as ring-closing metathesis. nih.gov The ability of the oxolane ring to act as a stable yet reactive component makes it a key player in the modular synthesis of complex molecules. scispace.comchim.it

Development of Novel Materials Using Oxolane Frameworks

The oxolane ring is not only a building block for discrete molecules but also a potential component of novel polymeric materials. Tetrahydrofuran (THF) itself is a well-known precursor to polymers like poly(tetramethylene ether) glycol (PTMEG), which is used in the production of spandex fibers and polyurethanes. wikipedia.org

The introduction of substituents on the oxolane ring, as in this compound, can influence the properties of the resulting polymers. Research into the polymerization of substituted cyclic ethers is an active area. For instance, the use of metal-organic frameworks (MOFs) as templates or catalysts for polymerization reactions has shown promise in controlling the structure of polymers. mdpi.comrsc.org The defined nanochannels of MOFs can regulate the chain length and stereoregularity of polymers formed from monomers like styrene, and this principle could be extended to cyclic ethers. rsc.org

Moreover, the development of chemically recyclable polymers is a major goal in sustainable chemistry. Polymers derived from monomers like dioxolane have been shown to have enhanced mechanical performance while being chemically recyclable. acs.org The synthesis of degradable thermosets from dihydrofuran has also been reported, where the monomer undergoes both ring-opening metathesis polymerization and cationic polymerization. researchgate.net These examples suggest that the this compound framework could be incorporated into polymer backbones to create new materials with tailored properties, such as thermal stability, degradability, and mechanical strength. researchgate.net

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the advanced applications of This compound as a chemical intermediate according to the specified outline. The search for evidence of its "Integration into Polymer Architectures (e.g., Copolyesters)" and its "Contribution to Nano-structured Material Self-Assembly" did not yield any results supporting these applications for this specific compound.

The investigation into the role of this compound in copolyester synthesis revealed that it can be formed as a volatile byproduct during the polymerization process when 2,5-hexanediol (B147014) is used as a monomer. acs.orgwhiterose.ac.uk This occurs through the dehydration of the diol under certain reaction conditions. However, the literature does not describe a process where this compound itself is used as a monomer and integrated into the polymer backbone through a ring-opening polymerization or other mechanisms. The ring-opening polymerization of five-membered cyclic ethers like oxolane is generally thermodynamically unfavorable due to low ring strain, and this appears to extend to this substituted derivative. nih.gov

Similarly, no evidence was found to support the direct contribution of this compound to the self-assembly of nano-structured materials. While some more complex, substituted oxolane derivatives, such as 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (DEDMO), have been studied as nonpolar solvents that can facilitate the self-assembly of other compounds into nano-structured tubules, this role is not attributed to this compound itself. rsc.org The searches for its use as a template or a structural component in supramolecular assemblies were also negative. uqac.caresearchgate.netnih.gov

Therefore, as the core premises of the requested article outline are not supported by the available scientific data, this article cannot be produced.

Future Research Directions in Trans 2,5 Dimethyloxolane Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Stereocontrol and Efficiency

The precise stereochemical configuration of 2,5-disubstituted tetrahydrofurans is crucial as this motif is present in a wide array of bioactive natural products, including polyether antibiotics and annonaceous acetogenins. nih.gov Consequently, developing highly stereoselective and efficient syntheses for trans-2,5-dimethyloxolane is a primary research goal.

Future work should focus on refining existing methods and exploring new catalytic systems. For instance, the addition of titanium enolates to gamma-lactols has shown promise in producing trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.govfigshare.com Research aimed at optimizing these reactions specifically for the dimethyl variant could lead to higher yields and trans/cis ratios. nih.gov One study demonstrated that the choice of substituents on the chiral auxiliary significantly impacts the diastereoisomeric ratio, suggesting a clear path for optimization. nih.govresearchgate.net

Further avenues for investigation include:

Asymmetric Catalysis: Developing novel chiral catalysts for the cyclization of precursor diols or the hydrogenation of 2,5-dimethylfuran (B142691). This would be a more atom-economical approach than using stoichiometric chiral auxiliaries.

Enzyme-Catalyzed Reactions: Exploring biocatalytic routes, which often offer unparalleled stereocontrol under mild, environmentally benign conditions. ingentaconnect.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can enhance safety, improve reproducibility, and allow for easier scale-up compared to batch production.

Synthetic StrategyPotential for ImprovementKey Research Objective
Addition of Titanium Enolates to LactolsModerate to high trans-selectivity demonstrated for larger substituents. nih.govOptimize chiral auxiliaries and reaction conditions for the smaller methyl groups to achieve >99:1 trans:cis ratio.
Nucleophilic Addition to Bicyclic AcetalsHigh trans-selectivity (93:7) observed with allyltributylstannane. acs.orgAdapt the methodology for the introduction of methyl groups using organometallic reagents.
Catalytic Hydrogenation of 2,5-DimethylfuranEstablished route from a bio-based precursor. liverpool.ac.ukDevelop novel heterogeneous catalysts that favor the formation of the trans isomer over the cis.

Development of Advanced Computational Approaches for Predictive Modeling of Reactivity and Properties

Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and modeling reaction mechanisms, thereby reducing the need for extensive empirical experimentation. For this compound, advanced computational approaches are essential for understanding its behavior and guiding its application.

Future research should employ Density Functional Theory (DFT) to:

Model Reaction Pathways: Elucidate the mechanisms of synthetic routes to understand the origins of stereoselectivity. This can help in the rational design of catalysts and reaction conditions. mdpi.com

Predict Spectroscopic and Physicochemical Properties: Accurately calculate properties like NMR spectra, vibrational frequencies, and solvation free energies. researchgate.netresearchgate.net DFT-based methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate its behavior in various solvent environments. mdpi.comosti.gov

Analyze Intermolecular Interactions: Understand how this compound interacts with catalysts, solutes, or biological targets, which is critical for its application in catalysis and drug design.

Furthermore, the rise of machine learning (ML) presents an opportunity to develop predictive models for this compound and its derivatives. By training ML models on large datasets of computed or experimental data for related molecules, it will be possible to rapidly predict properties like solubility, boiling point, and reactivity for new derivatives without the need for time-consuming quantum chemical calculations. osti.govnih.gov

Expanding the Scope of Green Chemical Applications beyond Solvent Use

While this compound is a promising green solvent, its potential as a versatile, bio-based chemical building block is largely untapped. The parent compound, 2,5-dimethylfuran (DMF), is considered a key platform molecule that can be converted into value-added products. Future research should focus on leveraging this compound in a similar capacity.

Key areas for investigation include:

Biofuel Additive: Investigating its performance as a fuel or fuel additive. Its saturated nature may offer advantages in terms of stability and energy density compared to its furanic precursor, 2,5-dimethylfuran. researchgate.net

Monomer Synthesis: Developing pathways to convert it into monomers for the production of novel bio-based polyesters or other polymers. This follows the successful development of polyethylene (B3416737) furanoate (PEF) from furan-based monomers. specialchem.com

Platform for Fine Chemicals: Using it as a starting material for the synthesis of specialty chemicals, such as surfactants, lubricants, or pharmaceutical intermediates. The tetrahydrofuran (B95107) motif is a common core in many biologically active molecules. mdpi.com

This expansion aligns with the core principles of green chemistry, which advocate for the use of renewable feedstocks and the design of chemical products with reduced environmental impact. thieme-connect.comresearchgate.netsigmaaldrich.comresearchgate.net

Uncovering New Transformational Chemistry and Catalytic Cycles Involving this compound

To fully utilize this compound as a platform molecule, a deeper understanding of its reactivity and the development of novel catalytic transformations are necessary. Research in this area can unlock new synthetic routes to valuable chemicals.

Future research should target:

Selective Ring-Opening: Developing catalytic systems for the selective cleavage of the C-O bonds within the oxolane ring. The hydroconversion of 2,5-dimethylfuran over a Pt/C catalyst has been shown to produce 2-hexanone (B1666271) and 2-hexanol, indicating that the saturated ring of 2,5-dimethyltetrahydrofuran (B89747) can be opened under certain catalytic conditions. liverpool.ac.uk Fine-tuning catalysts could allow for the controlled synthesis of various linear C6 compounds like 2,5-hexanediol (B147014).

C-H Functionalization: Exploring methods for the direct functionalization of the C-H bonds on the tetrahydrofuran ring. This advanced strategy would allow for the direct installation of new functional groups without pre-functionalization, representing a highly atom-economical approach.

Catalytic Cycles for Derivatization: A catalytic pathway has been described to functionalize the methyl group of 2,5-dimethylfuran by using its hydrolysis product, 2,5-hexanedione (B30556), as a key intermediate. Similar innovative, multi-step, one-pot catalytic cycles could be envisioned starting from this compound to create a diverse range of derivatives.

Transformation TypePotential Product ClassResearch Focus
Catalytic Ring-OpeningLinear C6 diols, ketones, alcoholsDesign of selective metal catalysts (e.g., Pt, Ru, Rh) for controlled C-O bond cleavage. liverpool.ac.uk
Direct C-H FunctionalizationSubstituted oxolanes (e.g., hydroxylated, aminated)Screening of transition-metal catalysts and photocatalytic systems for regioselective C-H activation.
Derivatization of Methyl GroupsFunctionalized side-chain oxolanesInvestigation of radical-based or enzymatic reactions to modify the terminal methyl groups.

Investigation of this compound and its Derivatives in Emerging Technologies

The unique structural features of this compound and its derivatives could be harnessed for applications in a variety of emerging technologies.

Future research directions include:

Medicinal Chemistry: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with potent biological activity. mdpi.comnih.gov Derivatives of this compound should be synthesized and screened for potential therapeutic applications, such as antiviral (e.g., as HIV-1 protease inhibitors), anticancer, or antimicrobial agents. rsc.orgnih.gov

Battery Electrolytes: Cyclic ethers are explored as components in battery electrolytes due to their electrochemical stability and ability to solvate ions. While tetrahydrofuran itself is used, its derivatives could offer improved properties. Research should investigate the performance of this compound as a co-solvent or additive in electrolytes for next-generation lithium or sodium-ion batteries, potentially improving safety, voltage stability, and ion transport. nih.gov

Advanced Materials: The stereodefined structure of this compound could be used to create novel polymers or liquid crystals with unique properties. Its incorporation into polymer backbones could impart specific thermal or mechanical characteristics.

By systematically exploring these research avenues, the scientific community can elevate this compound from a simple green solvent to a cornerstone of future bio-based chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2,5-dimethyloxolane, and how are reaction conditions optimized to maximize yield and stereochemical purity?

  • Methodological Answer: The compound is commonly synthesized via cyclization reactions, such as acid-catalyzed intramolecular etherification of diols or Pd(0)-catalyzed alkylation (as demonstrated for structurally similar piperidine derivatives) . Key parameters include solvent polarity (e.g., THF vs. dichloromethane), temperature (25–80°C), and catalyst loading. Yield optimization can employ Response Surface Methodology (RSM) to model interactions between variables (e.g., time, temperature, reagent ratios), as outlined in Box-Behnken experimental designs . Validation of stereochemical purity requires chiral GC or HPLC coupled with polarimetric analysis.

Q. How can researchers characterize trans-2,5-dimethyloxolane’s physicochemical properties, and what analytical techniques are critical for confirming structural integrity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for verifying the oxolane ring structure and substituent positions. Gas Chromatography-Mass Spectrometry (GC-MS) with internal standards (e.g., 4-methyl-2-pentanol) quantifies purity and identifies byproducts . Differential Scanning Calorimetry (DSC) determines melting points and thermal stability, while polarimetry confirms enantiomeric excess. Cross-referencing with spectral databases (e.g., SciFinder) ensures alignment with literature data.

Q. What experimental protocols are recommended for assessing trans-2,5-dimethyloxolane’s stability under varying storage conditions?

  • Methodological Answer: Accelerated stability studies under controlled humidity (e.g., 40–75% RH) and temperature (25–40°C) over 4–12 weeks can identify degradation pathways. High-performance liquid chromatography (HPLC) with photodiode array detection monitors degradation products, while Karl Fischer titration quantifies moisture uptake. Statistical analysis of variance (ANOVA) evaluates significance of environmental factors on stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in stereoselective synthesis of trans-2,5-dimethyloxolane?

  • Methodological Answer: Isotopic labeling (e.g., deuterated substrates) combined with kinetic isotope effect (KIE) studies identifies rate-determining steps. Computational methods (DFT calculations) model transition states to explain stereochemical outcomes, while in-situ IR or Raman spectroscopy tracks intermediate formation . Comparative studies with alternative catalysts (e.g., Brønsted acids vs. organocatalysts) reveal solvent-catalyst interactions .

Q. What strategies resolve contradictions in reported data on trans-2,5-dimethyloxolane’s reactivity, such as conflicting kinetic parameters in oxidation studies?

  • Methodological Answer: Meta-analyses of published datasets should assess experimental variables (e.g., oxygen partial pressure, solvent polarity). Replication studies under standardized conditions (e.g., USP guidelines) isolate confounding factors. Bayesian statistics can quantify uncertainty in conflicting results, while sensitivity analysis identifies critical parameters (e.g., temperature gradients) .

Q. How can researchers design experiments to optimize trans-2,5-dimethyloxolane’s application in asymmetric catalysis, focusing on enantioselectivity and substrate scope?

  • Methodological Answer: A Design of Experiments (DoE) approach, such as factorial designs, tests interactions between catalyst loading, solvent, and substrate steric effects. Chiral auxiliaries or co-catalysts (e.g., Lewis acids) are screened via high-throughput robotic platforms. Enantiomeric excess is quantified using chiral stationary phase HPLC, with molecular docking simulations predicting substrate-catalyst binding modes .

Q. What computational tools are effective for modeling trans-2,5-dimethyloxolane’s conformational dynamics and their impact on reactivity?

  • Methodological Answer: Molecular Dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict low-energy conformers. Quantum Mechanical/Molecular Mechanical (QM/MM) hybrid methods model reaction pathways in solvent environments. Machine learning algorithms (e.g., Random Forest regression) correlate conformational flexibility with experimental kinetic data .

Q. How can advanced spectroscopic techniques (e.g., in-situ NMR) clarify trans-2,5-dimethyloxolane’s role in multi-step reaction cascades?

  • Methodological Answer: Flow NMR setups monitor real-time reaction progress, identifying transient intermediates. Dynamic Nuclear Polarization (DNP) enhances sensitivity for low-concentration species. 2D NMR (e.g., HSQC, NOESY) maps intermolecular interactions in catalytic cycles, while operando IR spectroscopy tracks bond reorganization .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., argon atmosphere, drying protocols) to minimize variability .
  • Statistical Rigor : Report confidence intervals, p-values, and effect sizes for all comparative analyses .
  • Ethical Data Handling : Avoid selective data omission; transparently disclose outliers and experimental failures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.